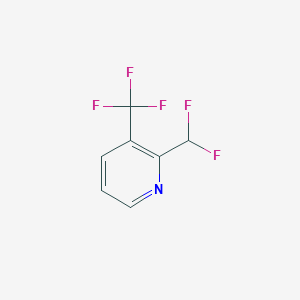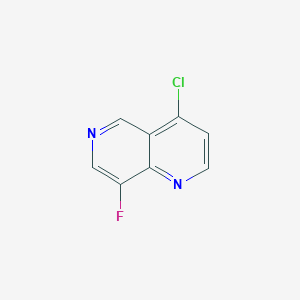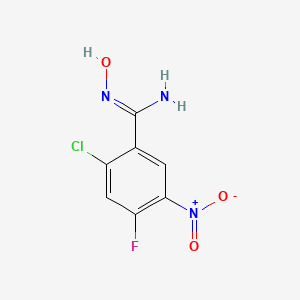
2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide is an organic compound with a complex structure that includes chloro, fluoro, hydroxy, and nitro functional groups attached to a benzimidamide core
Métodos De Preparación
The synthesis of 2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide typically involves multiple steps One common synthetic route starts with the nitration of 2-chloro-4-fluoroaniline to introduce the nitro groupThe final step involves the formation of the benzimidamide structure through a condensation reaction with appropriate reagents .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may also play a role in its activity by forming hydrogen bonds with target molecules .
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-4-fluoro-N-hydroxy-5-nitrobenzimidamide include:
- 2-Chloro-4-fluoro-5-nitrobenzamide
- 2-Chloro-4-fluoro-5-nitrophenol
- 2-Chloro-4-fluoro-5-nitrotoluene
These compounds share similar functional groups but differ in their specific structures and properties. The presence of the benzimidamide core in this compound makes it unique and potentially more versatile in its applications .
Propiedades
Fórmula molecular |
C7H5ClFN3O3 |
|---|---|
Peso molecular |
233.58 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-N'-hydroxy-5-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H5ClFN3O3/c8-4-2-5(9)6(12(14)15)1-3(4)7(10)11-13/h1-2,13H,(H2,10,11) |
Clave InChI |
PWZIDRPFNGWYDB-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)/C(=N/O)/N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


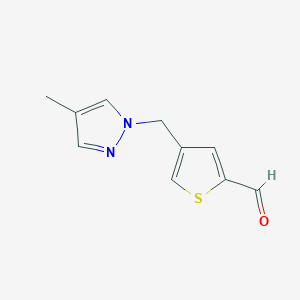
![(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12975997.png)

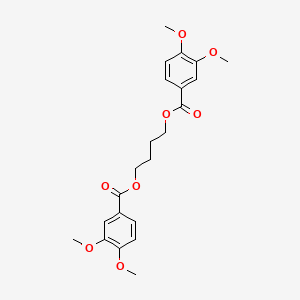

![2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12976016.png)
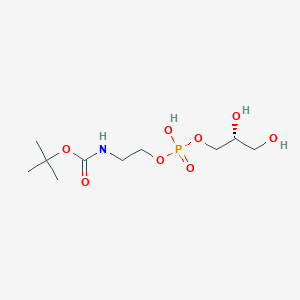
![1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12976025.png)

![6-Methyl-4,6-dihydrothieno[2,3-c]furan](/img/structure/B12976042.png)
![Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12976053.png)
